molecular formula C14H13IN2O3S B505043 N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide

N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide

Cat. No.: B505043
M. Wt: 416.24g/mol
InChI Key: KJGRHYVQOMGVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide: is a complex organic compound that features a thiophene ring, an iodophenyl group, and a hydroxyethylamino carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Iodophenyl Group: This step often involves iodination reactions using reagents such as iodine or iodinating agents like N-iodosuccinimide (NIS).

    Attachment of the Hydroxyethylamino Carbonyl Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The iodophenyl group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Palladium catalysts are often employed in Suzuki coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the iodophenyl moiety.

Scientific Research Applications

N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as biological probes or therapeutic agents.

    Medicine: The compound could be explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-bromophenyl)thiophene-2-carboxamide
  • N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-chlorophenyl)thiophene-2-carboxamide

Uniqueness

N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide is unique due to the presence of the iodophenyl group, which can participate in specific reactions like iodination and substitution

Properties

Molecular Formula

C14H13IN2O3S

Molecular Weight

416.24g/mol

IUPAC Name

N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H13IN2O3S/c15-9-3-4-11(10(8-9)13(19)16-5-6-18)17-14(20)12-2-1-7-21-12/h1-4,7-8,18H,5-6H2,(H,16,19)(H,17,20)

InChI Key

KJGRHYVQOMGVCK-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)NCCO

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)NCCO

Origin of Product

United States

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